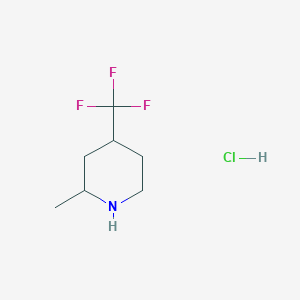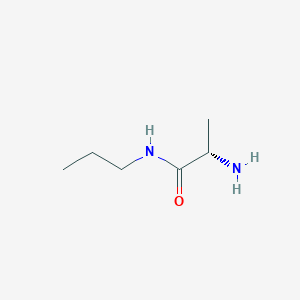
1-(4-Chloro-3-trifluoromethyl-phenyl)-2,2-difluoro-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one is an organic compound characterized by the presence of chloro, trifluoromethyl, and difluoroethanone functional groups
Vorbereitungsmethoden
The synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of Grignard reagents, which react with corresponding chlorophosphines to form the desired product .
Analyse Chemischer Reaktionen
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include Grignard reagents, palladium catalysts, and various oxidizing and reducing agents
Wissenschaftliche Forschungsanwendungen
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and stability by forming strong hydrogen bonds and hydrophobic interactions with target proteins . This results in the modulation of enzymatic activity and cellular pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Used in the synthesis of aminotetrazole derivatives.
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic potential.
4-Chlorobenzotrifluoride: Utilized in various chemical syntheses. The uniqueness of 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethan-1-one lies in its combination of chloro, trifluoromethyl, and difluoroethanone groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H4ClF5O |
|---|---|
Molekulargewicht |
258.57 g/mol |
IUPAC-Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-6-2-1-4(7(16)8(11)12)3-5(6)9(13,14)15/h1-3,8H |
InChI-Schlüssel |
KYQTVEYEMNEXEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)C(F)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)






![[2-(Aminomethyl)-6-methylphenyl]methanol](/img/structure/B13564185.png)




![5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde](/img/structure/B13564213.png)
